molecular formula C5H14Cl2N2 B595146 1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 1209287-84-2

1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No. B595146
CAS RN: 1209287-84-2
M. Wt: 173.081
InChI Key: KMENRFVAAKFKIM-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . It is also known as (3R)-1-methyl-3-pyrrolidinamine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in oil form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.Cl.CN1CCC(N)C1 . This indicates that the molecule consists of a pyrrolidine ring with a methyl group and an amine group attached to it, along with two chloride ions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 173.08 and its IUPAC name is (3R)-1-methyl-3-pyrrolidinamine dihydrochloride .

Scientific Research Applications

Reactivity and Chemical Interaction Studies

1-Methylpyrrolidin-3-amine dihydrochloride is a tertiary alkylamine, a class of amines involved in various nucleophilic reactions, essential in organic synthesis. The kinetics and reactivities of such amines, including N-methylpyrrolidine, have been extensively studied in reactions with benzhydrylium ions, providing valuable insights into their nucleophilic reactivities in different solvents. These studies are crucial for understanding and predicting the outcomes of various synthetic pathways in pharmaceutical and material science research (Ammer et al., 2010).

Catalysis in Organic Synthesis

Cationic iridium(I) complexes, involving ligands like 1-methylpyrrolidine, have been used as catalysts in hydroamination and hydrosilation reactions. These catalysts are vital in the one-pot, tandem synthesis of complex organic compounds, showcasing the role of this compound in facilitating and speeding up organic synthesis processes (Field et al., 2003).

Development of Antibacterial Agents

The compound has found utility in the synthesis of various antibacterial agents. For instance, derivatives of this compound have shown significant antibacterial activity, leading to the development of potent antibacterial compounds. The synthesis and structure-activity relationship studies of these compounds provide a deep understanding of the molecular frameworks necessary for antibacterial efficacy (Egawa et al., 1984).

Exploration in Antitumor Therapies

Derivatives of this compound have been studied for their antitumor properties. These compounds, after structural modifications and evaluations, have shown moderate cytotoxic activity against several murine and human tumor cell lines. The detailed structure-activity relationships explored in these studies are pivotal for developing new, effective antitumor agents (Tomita et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENRFVAAKFKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209287-84-2
Record name 1-methylpyrrolidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

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